molecular formula C13H14ClN3O2 B4341547 N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4341547
M. Wt: 279.72 g/mol
InChI Key: RKGAKPFNOFYESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a carboxamide group attached to the pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N4-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with a suitable acylating agent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain N4-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE in high purity.

Chemical Reactions Analysis

N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acid and amine derivatives.

Scientific Research Applications

N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N4-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . This inhibition can lead to reduced inflammation and potential anticancer effects by interfering with the signaling pathways that promote cancer cell growth.

Comparison with Similar Compounds

N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-8-10(7-15-17(8)2)13(18)16-11-6-9(14)4-5-12(11)19-3/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGAKPFNOFYESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

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